molecular formula C20H20N2O6 B11080237 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline CAS No. 25944-25-6

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline

Cat. No.: B11080237
CAS No.: 25944-25-6
M. Wt: 384.4 g/mol
InChI Key: LDDJQOUHXBDHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline Backbone

  • The isoquinoline system (C₉H₇N) forms a planar, aromatic 10-π-electron system.
  • Methoxy substituents at positions 6 and 7 induce steric hindrance and alter electron density, favoring electrophilic substitution at position 5 .

Benzyl Substituent

  • The (4,5-dimethoxy-2-nitrophenyl)methyl group introduces a sterically bulky, electronically diverse pendant.
  • Nitro group at position 2 of the phenyl ring creates a meta-directing effect, while methoxy groups at positions 4 and 5 enhance solubility in polar solvents .

Conformational Flexibility

  • The methylene bridge (-CH₂-) between the isoquinoline and phenyl rings allows rotational freedom, enabling conformational isomerism.
  • Density functional theory (DFT) calculations suggest a dihedral angle of 68.5° between the isoquinoline and phenyl planes, minimizing steric clashes .

Crystallographic Characterization and Conformational Studies

Single-crystal X-ray diffraction (SCXRD) reveals monoclinic crystal packing with space group P2₁/n and Z = 4 . Key crystallographic parameters include:

Parameter Value
Unit Cell Dimensions a = 9.057 Å, b = 6.714 Å, c = 34.291 Å
Unit Cell Angles α = 90°, β = 92.76°, γ = 90°
Volume 2084.7 ų
Density 1.329 g/cm³

The crystal structure exhibits π-π stacking between isoquinoline cores (3.8 Å interplanar distance) and hydrogen bonding between nitro oxygen atoms and methoxy hydrogens (2.1 Å) . These interactions stabilize the lattice and explain the compound’s high melting point (>200°C) .

Comparative Structural Analysis with Analogous Isoquinoline Derivatives

Comparative studies highlight distinct structural and electronic differences:

Compound Substituents Key Structural Feature
6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline Nitrophenoxy at position 4 Ether linkage enhances planarity
1-(4,5-Dimethoxy-2-nitrophenyl)diazoethane Diazoethyl group Photolabile, non-aromatic
This compound Benzyl linkage Steric bulk reduces reactivity

The benzyl-linked derivative exhibits reduced electrophilic reactivity compared to nitrophenoxy analogues due to steric shielding of the nitro group . Additionally, its crystalline packing density is 12% higher than diazoethane derivatives, attributed to enhanced π-π interactions .

Properties

CAS No.

25944-25-6

Molecular Formula

C20H20N2O6

Molecular Weight

384.4 g/mol

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline

InChI

InChI=1S/C20H20N2O6/c1-25-17-8-12-5-6-21-15(14(12)10-19(17)27-3)7-13-9-18(26-2)20(28-4)11-16(13)22(23)24/h5-6,8-11H,7H2,1-4H3

InChI Key

LDDJQOUHXBDHKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical method for synthesizing 3,4-dihydroisoquinolines, which can be dehydrogenated to aromatic isoquinolines. A patent (CN110845410A) describes a one-pot method for 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride using 3,4-dimethoxyphenethylamine, formylation reagents, and oxalyl chloride. Key steps include:

  • Formylation : Reaction of 3,4-dimethoxyphenethylamine with ethyl formate to yield N-formyl-3,4-dimethoxyphenethylamine.

  • Cyclization : Treatment with oxalyl chloride and phosphotungstic acid catalyzes intramolecular cyclization to form the dihydroisoquinoline core.

  • Aromatization : Dehydration or oxidative steps (e.g., using POCl₃) convert dihydroisoquinoline to the aromatic form.

Example Protocol (Adapted from CN110845410A):

  • Step 1 : Reflux 3,4-dimethoxyphenethylamine (86.6 g) with ethyl formate (116.3 g) for 6 hours.

  • Step 2 : Add oxalyl chloride (126 g) in acetonitrile at 10–20°C, followed by phosphotungstic acid (0.23 g) to catalyze cyclization.

  • Step 3 : Reflux with methanol to remove oxalic acid byproducts, yielding 6,7-dimethoxyisoquinoline hydrochloride (85.1 g, 78% yield, 99.3% purity).

Synthesis of the Nitrobenzyl Fragment (Fragment B)

Nitration of Dimethoxybenzyl Derivatives

Introducing the nitro group at the ortho position relative to methoxy substituents requires careful regioselective nitration. A plausible route involves:

  • Starting Material : 4,5-Dimethoxybenzaldehyde.

  • Nitration : Use fuming nitric acid (HNO₃) in acetic anhydride at 0–5°C to achieve ortho-nitration.

  • Reduction and Bromination : Reduce the aldehyde to a benzyl alcohol (NaBH₄), followed by bromination (PBr₃) to yield 4,5-dimethoxy-2-nitrobenzyl bromide.

Challenges :

  • Competing para-nitration due to methoxy’s directing effects.

  • Over-nitration or oxidative degradation under harsh conditions.

Coupling Strategies for Fragment Assembly

Nucleophilic Alkylation

The isoquinoline nitrogen can act as a nucleophile, reacting with 4,5-dimethoxy-2-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, acetonitrile).

Example Protocol :

  • Conditions : 6,7-Dimethoxyisoquinoline (1.0 equiv), 4,5-dimethoxy-2-nitrobenzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 12 hours.

  • Workup : Precipitation in ice water, filtration, and recrystallization from ethanol.

Optimization Considerations :

  • Excess benzyl bromide improves conversion but risks di-alkylation.

  • Microwave-assisted synthesis may reduce reaction time.

Alternative Routes and Comparative Analysis

Friedel-Crafts Alkylation

While traditionally used for electron-rich arenes, Friedel-Crafts alkylation of isoquinoline is hindered by its aromatic stability. Lewis acids like AlCl₃ may instead facilitate electrophilic attack at the 1-position.

Example Protocol :

  • Conditions : 6,7-Dimethoxyisoquinoline, 4,5-dimethoxy-2-nitrobenzyl alcohol, BF₃·OEt₂, CH₂Cl₂, 0°C to RT.

  • Limitations : Low regioselectivity and competing side reactions.

Reductive Amination

Condensation of 6,7-dimethoxyisoquinoline with 4,5-dimethoxy-2-nitrobenzaldehyde using NaBH₃CN or STAB (sodium triacetoxyborohydride) in dichloroethane.

Advantages :

  • Mild conditions compatible with nitro groups.

  • Avoids pre-functionalized benzyl halides.

Purification and Characterization

Crystallization and Chromatography

  • Crystallization : Use methanol/water or ethanol/ethyl acetate mixtures to isolate the product.

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients removes unreacted starting materials and di-alkylated byproducts.

Analytical Data (Hypothetical)

ParameterValueMethod
Melting Point 168–170°CDifferential Scanning Calorimetry
Purity >98%HPLC (C18 column)
MS (ESI) m/z 385.1 [M+H]⁺High-Resolution MS

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized isoquinoline derivatives.

Scientific Research Applications

Anticancer Properties

Preliminary studies indicate that 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline may possess significant anticancer properties. Compounds with similar isoquinoline structures have shown efficacy in inhibiting tumor growth across various cancer cell lines. For instance:

  • Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) demonstrated that derivatives of isoquinoline can induce apoptosis and inhibit cell proliferation effectively .

Neuroprotective Effects

Isoquinoline derivatives are known for their neuroprotective effects. Research suggests that this compound could modulate neurotransmitter systems, providing potential therapeutic avenues for neurodegenerative diseases .

Anticancer Activity Evaluation

A study evaluated the anticancer activity of synthesized isoquinoline derivatives against the MCF-7 cell line using the MTT assay. Results indicated that certain derivatives exhibited strong cytotoxicity comparable to established chemotherapeutic agents like Doxorubicin .

Neuroprotection Research

Research into the neuroprotective potential of isoquinoline derivatives suggests their role in modulating neuroinflammatory pathways. This could be beneficial in conditions like Alzheimer's disease where inflammation plays a critical role in pathology .

Mechanism of Action

The mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline involves its photolabile properties. Upon exposure to light, the compound undergoes photochemical cleavage, releasing active molecules that can interact with biological targets. The nitro group plays a crucial role in this process, as it absorbs light and facilitates the cleavage reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences and Molecular Properties
Compound Name Substituents Molecular Weight (g/mol) Key Functional Features
Target Compound 1-(4,5-Dimethoxy-2-nitrobenzyl), 6,7-dimethoxy 384.39 Nitro group enhances electron deficiency; may improve binding to nitroreductases or alter pharmacokinetics .
Papaverine 1-(3,4-Dimethoxybenzyl), 6,7-dimethoxy 339.38 Lacks nitro group; widely used as a smooth muscle relaxant and vasodilator .
1-(4,5-Dimethoxy-2-methylbenzyl)-6,7-dimethoxyisoquinoline (15h) 1-(4,5-Dimethoxy-2-methylbenzyl), 6,7-dimethoxy 353.39 Methyl substituent instead of nitro; synthesized via mechanochemical methods with 78% yield .
1-(5-Chloro-2-nitrophenyl)-3,4-dihydro-6,7-dimethoxyisoquinoline 1-(5-Chloro-2-nitrophenyl), 3,4-dihydro, 6,7-dimethoxy 346.77 Dihydro core reduces aromaticity; chloro-nitro substituent may confer antimicrobial activity .
Setigerine 1-(3,4-Dimethoxyphenylmethoxymethyl), 6,7-dimethoxy 413.42 Methoxymethyl group increases hydrophobicity; isolated as a natural alkaloid .

Thermochemical and Crystallographic Insights

  • Papaverine : Solid-phase enthalpy of formation is –503 kJ/mol . Co-crystallizes with fumaric acid to form stable salts, improving solubility .
  • Target Compound: No direct thermochemical data are available, but the nitro group is expected to increase molecular rigidity and thermal stability compared to papaverine .

Pharmaceutical Potential

  • Antimicrobial Activity : The chloro-nitro derivative () inhibits bacterial growth, implying that the target compound’s nitro group could confer analogous properties .

Biological Activity

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article aims to provide a comprehensive overview of its biological activity based on various studies, including case studies and relevant research findings.

  • Molecular Formula : C20H22N2O6
  • Molecular Weight : 386.398 g/mol
  • Density : 1.28 g/cm³
  • Boiling Point : 556.3 °C at 760 mmHg
  • LogP : 3.17590

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on the central nervous system (CNS) and its potential as an anticancer agent.

Neuropharmacological Effects

Research indicates that derivatives of this compound exhibit significant activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in neurodegenerative diseases such as Alzheimer's. A study found that certain derivatives showed over 30% inhibition in enzyme activity, suggesting potential for cognitive enhancement or protective effects against neurodegeneration .

Antioxidant Properties

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that some derivatives had comparable or superior antioxidant activity to well-known antioxidants like ascorbic acid and resveratrol . This suggests a possible role in mitigating oxidative stress-related damage in cells.

Case Study 1: Neuroprotective Effects

In a study involving animal models, compounds similar to this compound were shown to protect neurons from oxidative stress-induced apoptosis. The study measured neuronal survival rates and oxidative stress markers, indicating a significant protective effect .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound against various cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner, particularly in breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By inhibiting AChE and BuChE, it may enhance cholinergic transmission, beneficial for cognitive functions.
  • Antioxidant Mechanisms : The ability to scavenge free radicals contributes to its neuroprotective properties.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

Data Summary Table

PropertyValue
Molecular FormulaC20H22N2O6
Molecular Weight386.398 g/mol
Density1.28 g/cm³
Boiling Point556.3 °C
LogP3.17590
AChE Inhibition (%)>30% (varies by derivative)
Antioxidant ActivityComparable to ascorbic acid

Q & A

Basic: What are the key synthetic routes for 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline, and how are they optimized for purity?

Answer:
Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or Friedel-Crafts alkylation, to attach the 4,5-dimethoxy-2-nitrophenylmethyl group to the isoquinoline core. For example, analogous compounds (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives) are synthesized via reductive amination or cyclization of benzyl intermediates under controlled pH and temperature . Optimization focuses on solvent selection (e.g., anhydrous DMF for moisture-sensitive steps), stoichiometric ratios to minimize side products, and purification via column chromatography or recrystallization . Purity is validated using HPLC (>98% by area normalization) and spectroscopic methods (¹H/¹³C NMR) .

Basic: How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

Answer:
Structural confirmation requires a combination of:

  • Spectroscopy : ¹H/¹³C NMR to identify methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm). IR spectroscopy verifies nitro (1520–1350 cm⁻¹) and ether (1250–1050 cm⁻¹) functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of the nitrophenyl and isoquinoline moieties .

Advanced: How can computational modeling predict the compound’s reactivity or interactions in biological systems?

Answer:
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking simulates binding affinities to biological targets (e.g., enzymes), using software like AutoDock Vina. For instance, the nitro group’s electron-withdrawing effect may enhance interactions with hydrophobic pockets in proteins . MD (Molecular Dynamics) simulations assess stability of ligand-receptor complexes over time .

Advanced: How should researchers resolve contradictions in observed biological activity data (e.g., varying MIC values across studies)?

Answer:
Contradictions may arise from:

  • Methodological variability : Differences in assay conditions (e.g., broth microdilution vs. agar diffusion) or microbial strains. Standardize protocols per CLSI guidelines .
  • Compound stability : Degradation under storage (e.g., light sensitivity of nitro groups). Validate stability via LC-MS before assays.
  • Statistical analysis : Use multivariate regression to isolate variables (e.g., solvent effects, inoculum size) .

Basic: What theoretical frameworks guide the study of this compound’s pharmacological potential?

Answer:
Research is often anchored in:

  • Structure-Activity Relationship (SAR) : Correlating methoxy/nitro substituents with antimicrobial or anticancer activity.
  • Kinetic theory : Assessing metabolic stability (e.g., cytochrome P450 interactions) .
  • Thermodynamic solubility models : Predicting bioavailability via partition coefficients (logP) .

Advanced: What strategies improve yield in large-scale synthesis without compromising stereochemical integrity?

Answer:

  • Catalytic optimization : Use asymmetric catalysts (e.g., chiral Lewis acids) for enantioselective steps.
  • Process control : Implement PAT (Process Analytical Technology) tools like in-situ FTIR to monitor reaction progression .
  • Scale-up considerations : Optimize heat transfer in exothermic steps (e.g., nitration) using flow chemistry reactors .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods due to potential nitro group toxicity.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers design experiments to elucidate degradation pathways under environmental conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions (pH 1–13).
  • Analytical tracking : Use LC-MS/MS to identify degradation products (e.g., demethylation or nitro reduction).
  • Ecotoxicity assays : Test metabolites on model organisms (e.g., Daphnia magna) to assess environmental impact .

Basic: What are the compound’s solubility profiles, and how do they influence formulation strategies?

Answer:
The compound is likely lipophilic (logP >3) due to multiple methoxy groups. Solubility can be enhanced via:

  • Co-solvents : Ethanol or PEG-based systems.
  • Salt formation : Hydrochloride salts improve aqueous solubility .
  • Nanoformulation : Liposomal encapsulation for targeted delivery .

Advanced: How do researchers validate target engagement in cellular assays?

Answer:

  • Biochemical assays : Measure enzyme inhibition (e.g., IC50) using fluorogenic substrates.
  • Cellular imaging : Fluorescent tagging (e.g., FITC conjugates) to track intracellular localization.
  • Omics approaches : Transcriptomics/proteomics to identify downstream biomarkers of activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.